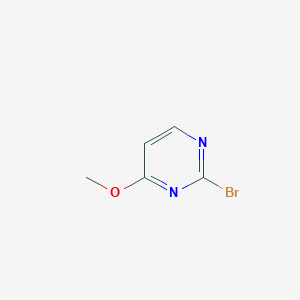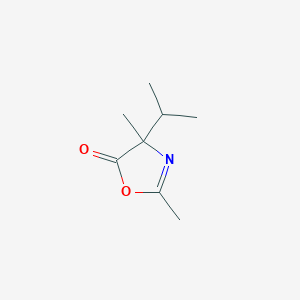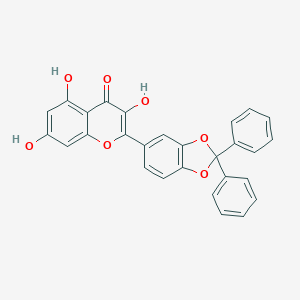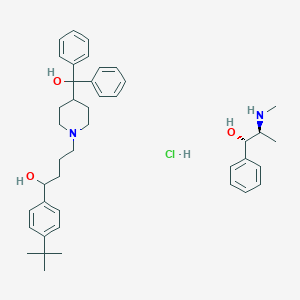
Seldane-D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Seldane-D is a pharmaceutical drug that has been used to treat allergies and respiratory disorders. It is a combination of two active ingredients, terfenadine and pseudoephedrine. Terfenadine is an antihistamine that blocks the effects of histamine, a chemical that is released during an allergic reaction. Pseudoephedrine is a decongestant that helps to relieve nasal congestion.
Mecanismo De Acción
The mechanism of action of Seldane-D is complex and involves multiple pathways. Terfenadine blocks the effects of histamine by binding to histamine receptors in the body. Pseudoephedrine works by constricting blood vessels in the nasal passages, which helps to relieve congestion. Together, the two compounds work synergistically to provide relief from allergy and respiratory symptoms.
Efectos Bioquímicos Y Fisiológicos
Seldane-D has a number of biochemical and physiological effects. It reduces the production of histamine, which is responsible for many of the symptoms of allergies. It also constricts blood vessels in the nasal passages, which helps to relieve congestion. Seldane-D has been shown to be effective in reducing symptoms such as sneezing, itching, and runny nose.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Seldane-D has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action, making it a useful tool for investigating the effects of antihistamines and decongestants. Seldane-D is also readily available and relatively inexpensive. However, there are some limitations to its use in lab experiments. It can be difficult to control for factors such as individual variation in response to the drug, and there may be ethical concerns about using the drug in animal studies.
Direcciones Futuras
There are several future directions for research on Seldane-D. One area of interest is the development of new formulations of the drug that are more effective and have fewer side effects. Another area of research is the investigation of the effects of Seldane-D on the immune system and its potential use in treating autoimmune disorders. Finally, there is interest in exploring the use of Seldane-D in combination with other drugs to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of Seldane-D involves the combination of terfenadine and pseudoephedrine. Terfenadine is synthesized by reacting 4-(4-chlorophenyl)-4-hydroxy-1-piperidinebutanol with 1,1,3,3-tetramethylguanidine in the presence of a palladium catalyst. Pseudoephedrine is synthesized by reducing ephedrine with lithium aluminum hydride. The two compounds are then combined in the appropriate ratio to produce Seldane-D.
Aplicaciones Científicas De Investigación
Seldane-D has been the subject of numerous scientific studies. It has been used to investigate the mechanism of action of antihistamines and decongestants, as well as their effects on the immune system. Seldane-D has also been used to study the pharmacokinetics and pharmacodynamics of the active ingredients, as well as their interactions with other drugs.
Propiedades
Número CAS |
123245-78-3 |
|---|---|
Nombre del producto |
Seldane-D |
Fórmula molecular |
C42H57ClN2O3 |
Peso molecular |
673.4 g/mol |
Nombre IUPAC |
1-(4-tert-butylphenyl)-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butan-1-ol;(1S,2S)-2-(methylamino)-1-phenylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C32H41NO2.C10H15NO.ClH/c1-31(2,3)26-18-16-25(17-19-26)30(34)15-10-22-33-23-20-29(21-24-33)32(35,27-11-6-4-7-12-27)28-13-8-5-9-14-28;1-8(11-2)10(12)9-6-4-3-5-7-9;/h4-9,11-14,16-19,29-30,34-35H,10,15,20-24H2,1-3H3;3-8,10-12H,1-2H3;1H/t;8-,10+;/m.0./s1 |
Clave InChI |
ZMKDJNCMGOQKLZ-MNIONDOCSA-N |
SMILES isomérico |
C[C@@H]([C@H](C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
SMILES canónico |
CC(C(C1=CC=CC=C1)O)NC.CC(C)(C)C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O.Cl |
Sinónimos |
Seldane-D |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



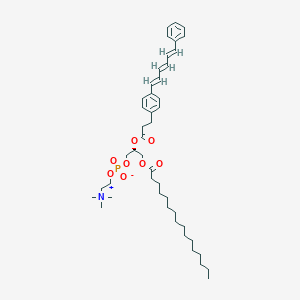
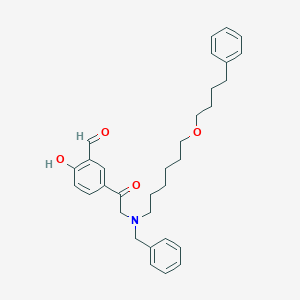
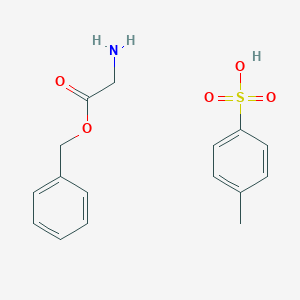
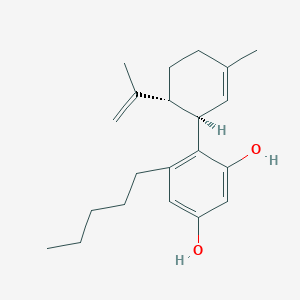
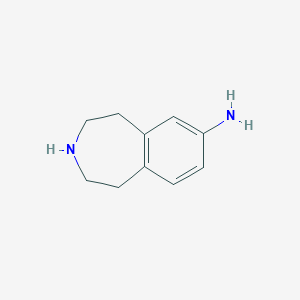
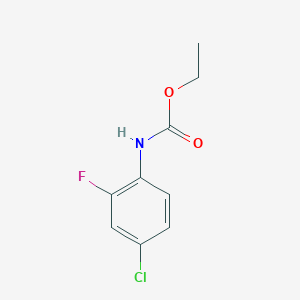
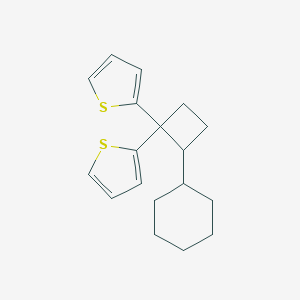
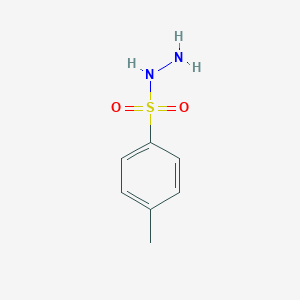
![N-[2-(1-piperazinyl)ethyl]ethylenediamine](/img/structure/B56590.png)

